molecular formula C10H8N2S B13838737 2-Benzothiazoleacetonitrile, 7-methyl-

2-Benzothiazoleacetonitrile, 7-methyl-

Cat. No.: B13838737
M. Wt: 188.25 g/mol
InChI Key: MZMZIAAVAOPDBH-UHFFFAOYSA-N
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Description

2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a methyl group at the 7th position and an acetonitrile group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile can be achieved through various synthetic pathways. One common method involves the reaction of 7-methylbenzothiazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of microwave irradiation and one-pot multicomponent reactions can also be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products Formed:

Scientific Research Applications

2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and as an inhibitor of enzymes like monoamine oxidase.

    Industry: Utilized in the development of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria . Additionally, as a monoamine oxidase inhibitor, it prevents the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Comparison with Similar Compounds

Uniqueness: 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a multi-targeted therapeutic agent make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-(7-methyl-1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C10H8N2S/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5H2,1H3

InChI Key

MZMZIAAVAOPDBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)CC#N

Origin of Product

United States

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